4-Methylcoumarin
Overview
Description
4-Methylcoumarin is a methyl derivative of coumarin, belonging to a class of aromatic compounds. It exists in six isomeric forms. Notably, 3-methylcoumarin has a melting point of 91°C and a boiling point of 292.5°C, with a characteristic coumarin odor. Other isomers exhibit varying melting and boiling points .
Mechanism of Action
Target of Action
The primary target of 4-Methylcoumarin is the enzyme Endoglucanase H . This enzyme is found in the bacterium Clostridium thermocellum . Additionally, this compound has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme .
Mode of Action
this compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Endoglucanase H , an enzyme involved in the breakdown of cellulose. It also inhibits the 5-lipoxygenase enzyme, which plays a key role in the inflammatory response .
Biochemical Pathways
this compound affects the biochemical pathways associated with its targets. For example, by inhibiting Endoglucanase H, it can potentially affect the breakdown of cellulose . By inhibiting the 5-lipoxygenase enzyme, it can affect the inflammatory response . Furthermore, this compound is involved in the biosynthesis in plants and metabolic pathways .
Pharmacokinetics
It is known that coumarins, including this compound, can be hydroxylated at positions 7 and 3 by oxidation events mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes, which can lead to changes in cellular processes such as cellulose breakdown and inflammation . Additionally, this compound has been found to have antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the environment, such as CYP2A6 in liver microsomes, can affect the metabolism of this compound
Biochemical Analysis
Biochemical Properties
4-Methylcoumarin plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
This compound derivatives have demonstrated meaningful activities against Gram-positive and Gram-negative bacteria as well as strains of Candida spp . The cell viability of 7H-4M was reduced by 91.4% compared to the control group .
Molecular Mechanism
The mechanism of the reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin . Chemically, they are derived from coumarin by adding a large aromatic substituent at the 3-position .
Temporal Effects in Laboratory Settings
Over the years, researchers have delved into the synthesis, characterization, and application of this compound derivatives, uncovering their potential as indispensable tools for fluorescence-based studies and applications .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, suggesting they may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in fluorescent labeling of biomolecules, it may be localized in various compartments or organelles within the cell .
Preparation Methods
Several synthetic routes lead to 4-methylcoumarin:
Reaction of Resorcinol with Fumaric Acid: Heating resorcinol (1,3-dihydroxybenzene) with fumaric acid yields this compound. The reaction occurs at 160-170°C for 3-4 hours, followed by cooling and precipitation.
Decarboxylation of 6-Methylcoumarin-3-carboxylic Acid: Heating 6-methylcoumarin-3-carboxylic acid at 300-340°C leads to decarboxylation, producing this compound.
Sulfonation and Cyclization: The reaction between p-cresol disulfonic acid and phthalic anhydride in the presence of sulfuric acid results in this compound.
Bromosalicylaldehyde and Malonic Acid Ester Condensation: Bromosalicylaldehyde reacts with malonic acid ester in the presence of aniline, followed by heating to form the lactone, which upon hydrolysis yields this compound.
Salicylaldehyde and Acetic Anhydride Reaction: Salicylaldehyde reacts with acetic anhydride and sodium acetate to produce this compound.
Chemical Reactions Analysis
4-Methylcoumarin participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidation of the methyl group can yield 7-hydroxy-4-methylcoumarin.
Substitution: Substituents can be introduced at different positions on the coumarin ring.
Scientific Research Applications
4-Methylcoumarin finds applications in:
Flavor and Fragrance Industry: It contributes to coconut, vanilla, and caramel-type fragrances.
Organic Synthesis: As an intermediate in organic synthesis.
Cosmetics and Perfumery: Used in cosmetics and perfumes.
Properties
IUPAC Name |
4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGQCCSGKGJLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209516 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-71-6 | |
Record name | 4-Methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcoumarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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